Platensimycin

Beschreibung

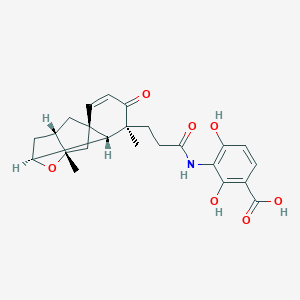

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12-,15+,20+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOMAHTTWTVBFL-OFBLZTNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894888 | |

| Record name | Platensimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835876-32-9 | |

| Record name | Platensimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835876-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platensimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835876329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platensimycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Platensimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLATENSIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3DQ78KOFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Platensimycin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action from Streptomyces platensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platensimycin, a novel antibiotic produced by Streptomyces platensis, represents a significant breakthrough in the fight against drug-resistant bacteria. Its unique mode of action, targeting the fatty acid synthesis (FASII) pathway, circumvents existing resistance mechanisms. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, intended for professionals in the fields of microbiology, natural product chemistry, and drug development. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as a comprehensive resource for further research and development.

Discovery of this compound: A Targeted Approach

The discovery of this compound by researchers at Merck was a landmark achievement, stemming from a highly targeted screening strategy designed to identify inhibitors of bacterial fatty acid biosynthesis.[1][2] This approach was a departure from traditional high-throughput screening methods that relied solely on whole-cell antibacterial activity.

The Antisense Differential Sensitivity Assay

The core of the discovery process was a target-based, whole-cell screening strategy known as the antisense differential sensitivity assay.[1][3] This innovative method utilized two parallel screens: one with a wild-type strain of Staphylococcus aureus and another with an engineered strain expressing antisense RNA against the fabF gene. The fabF gene encodes β-ketoacyl acyl carrier protein synthase II (FabF), a crucial enzyme in the elongation phase of fatty acid synthesis.[1][3]

The rationale behind this assay is that a strain with reduced levels of a specific enzyme (due to antisense RNA interference) will be hypersensitive to inhibitors of that particular enzyme. Therefore, compounds that showed a significantly larger zone of inhibition against the fabF antisense strain compared to the wild-type strain were identified as potential FabF inhibitors. This method allowed for the detection of compounds at concentrations that would be too low to be identified in standard whole-cell assays.[4]

From a screen of over 250,000 natural product extracts, derived from 83,000 microbial strains grown under various conditions, this compound was identified as a potent and selective inhibitor of FabF.[4]

Experimental Workflow for Discovery

The following diagram illustrates the logical workflow of the antisense differential sensitivity assay used for the discovery of this compound.

Fermentation and Isolation of this compound

This compound is a secondary metabolite produced by the soil bacterium Streptomyces platensis.[4] Optimization of fermentation conditions and the development of efficient isolation protocols are critical for obtaining sufficient quantities of the compound for research and development.

Fermentation of Streptomyces platensis

Several strains of S. platensis have been identified as producers of this compound, including MA7327, the original isolate from a South African soil sample.[4][5] Genetic engineering has led to the development of overproducing strains, significantly increasing fermentation yields.[6]

2.1.1. Fermentation Media and Conditions

While specific media compositions are often proprietary, published studies indicate the importance of manipulating carbon and nitrogen sources, as well as inorganic salts, to optimize this compound production. A summary of key media components and fermentation parameters is provided in the table below.

| Parameter | Condition/Component | Reference |

| Producing Strain | Streptomyces platensis SB12026 (overproducing mutant) | [7] |

| Seed Medium (ISM-3) | Dextrose, Yeast Extract, Malt Extract, MgSO₄·7H₂O, FeCl₃·6H₂O | [7] |

| Production Medium | Soluble Starch, Soybean Flour, MOPS sodium salt, CaCO₃ | [7] |

| Incubation Temperature | 30°C | [7] |

| Agitation | 220 rpm (flasks), 350 rpm (fermentors) | [7] |

| Dissolved Oxygen (DO) | 40% - 80% | [7] |

| Fermentation Time | 7 days | [7] |

2.1.2. This compound Production Yields

The yield of this compound can vary significantly depending on the strain and fermentation conditions. The following table summarizes reported production titers.

| S. platensis Strain | Fermentation Condition | This compound Titer (mg/L) | Reference |

| MA7327 (Wild-Type) | Initial Conditions | 2 - 4 | [6] |

| MA7327 (Wild-Type) | Optimized Fermentation | up to 56 | [6] |

| SB12002 (Engineered) | PTM Production Medium | 323 ± 29 | [6] |

| SB12026 (Engineered) | Optimized Medium (Flasks) | ~1300 | [7] |

| SB12026 (Engineered) | Optimized Medium (15-L Fermentor) | 1560 | [7] |

Isolation and Purification Protocol

The isolation of this compound from the fermentation broth is typically a multi-step process involving extraction and chromatography.

2.2.1. General Isolation Procedure

-

Adsorption: The fermentation broth is treated with an adsorbent resin, such as Amberlite XAD-16, to capture the this compound.[6]

-

Elution: The resin is washed to remove impurities, and the this compound is then eluted with an organic solvent like methanol.[6]

-

Chromatography: The crude extract is subjected to one or more chromatographic steps for purification.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation and purification of this compound from a Streptomyces platensis fermentation culture.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound exerts its potent antibacterial activity by selectively inhibiting a key enzyme in the bacterial fatty acid synthesis (FASII) pathway.[6] This pathway is essential for building bacterial cell membranes and is distinct from the fatty acid synthesis pathway in mammals, making it an attractive target for antibiotic development.[7]

The Target: β-ketoacyl-ACP Synthase I/II (FabF/B)

The specific molecular target of this compound is β-ketoacyl-acyl carrier protein (ACP) synthase I/II, also known as FabF/B.[6] FabF/B is a condensing enzyme responsible for the elongation of fatty acid chains.[1] It catalyzes the condensation of malonyl-ACP with an acyl-ACP substrate, extending the fatty acid chain by two carbon atoms.[1]

This compound is a highly selective inhibitor of FabF/B.[6] It shows significantly weaker inhibition against other enzymes in the FASII pathway, such as FabH, the initiating condensing enzyme.[2][8]

Molecular Mechanism of Inhibition

This compound does not bind to the free FabF/B enzyme. Instead, it specifically interacts with the acyl-enzyme intermediate, which is formed when the growing fatty acid chain is covalently attached to a cysteine residue in the enzyme's active site.[1][6] this compound then binds to the malonyl-ACP binding site, preventing the next round of fatty acid elongation.[1] X-ray crystallography has revealed that a conformational change in the enzyme upon acylation is necessary for this compound to bind.[6]

FabF/B Inhibition Assays

The inhibitory activity of this compound against FabF/B can be quantified using various biochemical assays.

3.3.1. FabH/FabF PAGE Elongation Assay

This assay reconstitutes the initial steps of fatty acid synthesis in vitro and allows for the simultaneous assessment of FabH and FabF activity. The accumulation or depletion of specific intermediates, such as acetoacetyl-ACP (a product of FabH) and longer β-ketoacyl-ACPs (products of FabF), can be visualized by polyacrylamide gel electrophoresis (PAGE) and quantified to determine the IC₅₀ values for inhibitors.[8]

3.3.2. Single-Enzyme Catalytic Assays

These assays measure the activity of purified FabF or FabH enzymes independently. They provide a more direct assessment of an inhibitor's potency against a specific enzyme.

The following table summarizes the inhibitory concentrations of this compound against its target enzymes.

| Assay | Target Enzyme | Organism | IC₅₀ | Reference |

| Single-Enzyme Catalytic Assay | FabF | S. aureus | 48 nM | [9] |

| Single-Enzyme Catalytic Assay | FabF | E. coli | 160 nM | [9] |

| Single-Enzyme Catalytic Assay | FabH | S. aureus | 67 µM | [8][9] |

| FabH/FabF PAGE Elongation Assay | FabF | S. aureus | 0.13 µg/mL (0.29 µM) | [8] |

| FabH/FabF PAGE Elongation Assay | FabH | S. aureus | 109 µg/mL (247 µM) | [8] |

| Whole-Cell Lipid Biosynthesis | FASII Pathway | S. aureus | 0.1 µg/mL | [9][10] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the bacterial fatty acid synthesis (FASII) pathway.

In Vivo Efficacy

This compound has demonstrated significant efficacy in animal models of bacterial infection, particularly against Staphylococcus aureus.

Mouse Infection Model

In a mouse model of disseminated S. aureus infection, continuous intravenous infusion of this compound was shown to be highly effective.[9][10] This mode of administration was necessary to overcome the compound's rapid clearance from the body.[2]

4.1.1. Efficacy Data

The following table summarizes the in vivo efficacy of this compound in a mouse model.

| Dosing Regimen (Continuous Infusion) | Outcome in Infected Mouse Kidney | Reference |

| 50 µg/h | Small decrease in viable S. aureus cells | [9][10] |

| 100 µg/h | 10⁴-fold (4-log) reduction in viable S. aureus | [9][10] |

| 150 µg/h | 10⁵-fold (5-log) reduction in viable S. aureus | [9][10] |

At a dosing of 150 µg/h, 40% of the infected kidneys were cleared of any viable S. aureus.[9][10] These studies were conducted with no observable toxicity in the mice.

Conclusion

This compound stands as a testament to the power of target-based screening in the discovery of novel antibiotics. Its unique mechanism of action against the essential FabF/B enzymes in the bacterial fatty acid synthesis pathway makes it a promising lead compound for the development of new treatments for infections caused by Gram-positive pathogens, including multidrug-resistant strains. While challenges related to its pharmacokinetic properties remain, the detailed understanding of its discovery, isolation, and mechanism of action presented in this guide provides a solid foundation for future research aimed at optimizing this important new class of antibiotics.

References

- 1. This compound and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and platencin: promising antibiotics for future application in human medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound and platencin congeners from Streptomyces platensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineered Streptomyces platensis Strains That Overproduce Antibiotics this compound and Platencin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Titer improvement and pilot-scale production of this compound from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Platensimycin's Mechanism of Action as a FabF Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platensimycin, a natural product isolated from Streptomyces platensis, has garnered significant attention as a potent and selective inhibitor of bacterial fatty acid synthesis.[1][2] Its unique mode of action, targeting the β-ketoacyl-acyl carrier protein (ACP) synthase II (FabF), presents a promising avenue for the development of novel antibiotics, particularly against drug-resistant Gram-positive pathogens.[1][3][4] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Rise of a Novel Antibiotic

The escalating crisis of antibiotic resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. This compound emerged from a target-based, whole-cell screening approach as a selective inhibitor of fatty acid biosynthesis, a fundamental process in bacteria.[2] Unlike many existing antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, this compound disrupts the elongation of fatty acid chains, a pathway with distinct differences between bacteria (Type II FAS) and mammals (Type I FAS), suggesting a favorable selectivity profile.

This compound exhibits potent, broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][5][6] Its novel mechanism of action means it does not show cross-resistance with other major antibiotic classes.[6]

Mechanism of Action: Targeting the Acyl-Enzyme Intermediate

This compound's primary molecular target is FabF, a key condensing enzyme in the bacterial Type II fatty acid synthesis (FASII) pathway.[1][3][7] The FASII pathway is responsible for the iterative elongation of fatty acid chains, which are essential components of bacterial cell membranes.

The mechanism of inhibition is highly specific. This compound does not bind to the free FabF enzyme. Instead, it selectively interacts with the acyl-enzyme intermediate of FabF.[7][8] This intermediate is formed when FabF is acylated by a growing fatty acyl-ACP chain. X-ray crystallography studies have revealed that a conformational change occurs upon acylation of FabF, creating a binding pocket for this compound.[8] this compound then binds to this pocket, effectively blocking the subsequent binding of malonyl-ACP and halting the fatty acid elongation cycle.[7]

Signaling Pathway Diagram

Caption: Inhibition of the Bacterial Fatty Acid Synthesis II Pathway by this compound.

Quantitative Data: Inhibitory Potency and Antibacterial Spectrum

The efficacy of this compound as a FabF inhibitor and an antibacterial agent has been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Fab Enzymes

| Enzyme Target | Organism | IC50 | Reference |

| FabF | Staphylococcus aureus | 48 nM | [5][7] |

| FabF/B | Escherichia coli | 160 nM | [7][9] |

| FabH | Staphylococcus aureus | 67 µM | [5][7][10][11] |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.5 | [5] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 1.0 | [5] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.1 | [5] |

| Streptococcus pneumoniae | 0.1 - 1.0 | [5] | |

| Escherichia coli (wild-type) | >64 | [7] | |

| Escherichia coli (tolC mutant) | Efflux Pump Deficient | <1.0 | [7] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

FabH/FabF PAGE Elongation Assay

This assay quantitatively differentiates inhibitors against FabF and/or FabH by analyzing the accumulation of radiolabeled fatty acid intermediates.

Materials:

-

Crude S. aureus cytosolic protein extract (containing FASII enzymes)

-

This compound (or other test inhibitors)

-

100 mM Sodium phosphate buffer (pH 7.0)

-

Lauroyl-CoA

-

Acetyl-CoA

-

S. aureus Acyl Carrier Protein (ACP)

-

Dithiothreitol (DTT)

-

[¹⁴C]malonyl-CoA

-

Urea-polyacrylamide gel (Urea-PAGE) system

-

Phosphorimager

Procedure:

-

Enzyme Preparation: Prepare a crude cytosolic protein extract from S. aureus containing the fatty acid synthesis II (FASII) enzymes.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM sodium phosphate (pH 7.0), 10 µM lauroyl-CoA, 10 µM acetyl-CoA, and 5 µM S. aureus ACP (pre-treated with 3 mM DTT).

-

Inhibitor Incubation: Add serial dilutions of this compound to the reaction mixtures and pre-incubate for 20 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding 5 µM [¹⁴C]malonyl-CoA.

-

Incubation: Incubate the reaction at 30°C for 10 minutes.

-

Reaction Termination: Stop the reaction by adding a suitable loading buffer.

-

PAGE Analysis: Separate the radiolabeled products (malonyl-ACP, acetoacetyl-ACP, and long-chain β-ketoacyl-ACP) on a urea-polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled bands using a phosphorimager and quantify the band intensities to determine the IC50 values for FabF and FabH inhibition.

Whole-Cell Fatty Acid Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit fatty acid synthesis in intact bacterial cells by monitoring the incorporation of a radiolabeled precursor.

Materials:

-

Bacterial culture (e.g., S. aureus)

-

Growth medium (e.g., Mueller-Hinton broth)

-

This compound (or other test inhibitors)

-

Radiolabeled precursor (e.g., [¹⁴C]-acetate or [³H]-glycerol)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.

-

Inhibitor Treatment: Aliquot the cell culture into tubes and add serial dilutions of this compound.

-

Radiolabeling: Add the radiolabeled precursor to each tube.

-

Incubation: Incubate the cultures for a defined period to allow for precursor incorporation into fatty acids.

-

Lipid Extraction: Harvest the cells by centrifugation and perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

-

Scintillation Counting: Transfer the lipid extract to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the radiolabeled precursor incorporation (IC50).

Direct Binding Assay

This assay directly measures the binding of a radiolabeled ligand (this compound derivative) to its target protein (FabF).

Materials:

-

Purified recombinant FabF protein

-

Radiolabeled this compound derivative (e.g., [³H]-dihydrothis compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Non-specific binding inhibitor (e.g., unlabeled this compound)

-

96-well filter plates

-

Vacuum manifold

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, add purified FabF protein to the assay buffer.

-

Competition Binding: For determining non-specific binding, add an excess of unlabeled this compound.

-

Radioligand Addition: Add the radiolabeled this compound derivative to all wells.

-

Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding and determine binding parameters such as the dissociation constant (Kd).

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the inhibitory activity of this compound.

Resistance Mechanisms

While this compound's novel mechanism of action makes it less susceptible to existing resistance mechanisms, bacteria can develop resistance. Known mechanisms include:

-

Target Modification: Mutations in the fabF gene can alter the structure of the FabF enzyme, reducing the binding affinity of this compound.

-

Target Replacement: The producing organism, Streptomyces platensis, possesses a PTM-insensitive FabF variant and a gene (ptmP3) that can functionally replace both FabH and FabF, conferring self-resistance.[12][13]

-

Efflux Pumps: In Gram-negative bacteria like E. coli, active efflux pumps can transport this compound out of the cell, preventing it from reaching its intracellular target.[7] This is a primary reason for its limited activity against wild-type Gram-negative bacteria.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for new antibiotics. Its selective inhibition of FabF through a unique mechanism provides a powerful tool for combating drug-resistant Gram-positive infections. The in-depth understanding of its mode of action, supported by the experimental protocols outlined in this guide, is crucial for the rational design and development of next-generation FabF inhibitors with improved potency, broader spectrum, and reduced susceptibility to resistance. Future research should focus on overcoming the challenge of Gram-negative inactivity, potentially by co-administering this compound with efflux pump inhibitors, and on exploring the therapeutic potential of this compound analogs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. This compound: a promising antimicrobial targeting fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of this compound and platencin to fight antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a selective FabF inhibitor with potent antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on this compound: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Mechanisms of self-resistance in the this compound and platencin producing Streptomyces platensis MA7327 and MA7339 strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of self-resistance in the this compound- and platencin-producing Streptomyces platensis MA7327 and MA7339 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Platensimycin: A Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platensimycin, a novel natural product isolated from Streptomyces platensis, has garnered significant attention in the scientific community due to its potent, broad-spectrum antibiotic activity against various drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mode of action, the inhibition of bacterial fatty acid synthesis (FASII) by targeting the FabF/B enzymes, presents a promising avenue for the development of new antibacterial agents.[1][2][3] This technical guide provides an in-depth analysis of the pivotal experiments and data that led to the complete elucidation of this compound's complex structure and absolute stereochemistry, serving as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Isolation and Initial Characterization

This compound was first isolated from the fermentation broth of Streptomyces platensis (strain MA7327) through a multi-step purification process. The producing organism was cultivated in a production medium, and the resulting whole broth was extracted with methyl ethyl ketone. The organic extract was concentrated and subjected to further purification.

Experimental Protocols

Isolation and Purification:

A two-step process was employed for the isolation of this compound. The initial capture step was followed by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

Planar Structure Determination via Spectroscopic Methods

The planar structure of this compound was established through a combination of mass spectrometry and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₂₄H₂₇NO₇.[4]

NMR Spectroscopy: A comprehensive set of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were utilized to piece together the intricate carbon skeleton and the connectivity of the atoms. These analyses revealed two main structural components: a highly substituted aromatic moiety and a complex tetracyclic "cage" domain, linked by an amide bond.[3]

Data Presentation

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| Aromatic Moiety | ||

| 1' | 115.7 | |

| 2' | 158.5 | |

| 3' | 107.5 | |

| 4' | 158.8 | |

| 5' | 110.4 | 6.55 (d, 8.9) |

| 6' | 127.7 | 7.61 (d, 8.9) |

| 7' (COOH) | 174.9 | |

| Amide Linker | ||

| 1" (C=O) | 175.2 | |

| 2" (CH₂) | 32.2 | |

| 3" (CH₂) | 32.6 | |

| Tetracyclic Cage | ||

| 1 | 47.2 | 2.43 (br s) |

| 2 | 41.2 | 1.89 (m), 1.81 (br d, 11.2) |

| 3 | 76.9 | 4.47 (br s) |

| 4 | 87.3 | |

| 5 | 55.4 | 2.20 (t, 6.3) |

| 6 | 129.9 | 5.93 (d, 9.8) |

| 7 | 154.4 | 6.37 (d, 9.8) |

| 8 | 203.7 | |

| 9 | 46.6 | |

| 10 | 45.5 | |

| 11 | 43.5 | 1.81 (br d, 11.2) |

| 12 | 47.0 | |

| 13 | 1.71 (br d, 10.5) | |

| 14 | ||

| 15 (CH₃) | 23.7 | 1.40 (s) |

| 16 (CH₃) | 24.9 | 1.14 (s) |

Note: NMR data is compiled from various sources and may show slight variations depending on the solvent and instrument used. The numbering scheme is based on published literature.

Elucidation of Stereochemistry

The determination of the absolute stereochemistry of this compound's multiple chiral centers was a critical and challenging aspect of its structure elucidation. This was ultimately achieved through X-ray crystallographic analysis of a heavy-atom derivative.

Derivatization and X-ray Crystallography

To facilitate X-ray crystallographic analysis and apply the heavy atom method for absolute stereochemistry determination, a bromo-derivative of this compound was synthesized.

Experimental Protocols

Preparation of the Bromo-derivative: The details of the synthesis of the bromo-derivative were not extensively published in the initial communication but involved the selective bromination of the aromatic ring.

X-ray Crystallographic Analysis:

A single crystal of the bromo-platensimycin derivative was subjected to X-ray diffraction analysis. The resulting diffraction data allowed for the unambiguous determination of the three-dimensional arrangement of the atoms in the molecule, including the relative stereochemistry of all chiral centers. The presence of the bromine atom enabled the determination of the absolute configuration using anomalous dispersion.

Data Presentation

Table 2: Crystallographic Data for the Bromo-derivative of this compound

| Parameter | Value |

| Chemical Formula | C₂₄H₂₆BrNO₇ |

| Formula Weight | 520.38 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.176(4) |

| b (Å) | 11.376(5) |

| c (Å) | 19.084(8) |

| V (ų) | 2211.1(16) |

| Z | 4 |

| ρcalc (g/cm³) | 1.562 |

| Flack Parameter | -0.02(3) |

Data obtained from the supporting information of the original structure elucidation publication.[5]

The determined absolute stereochemistry was later unequivocally confirmed through the enantioselective total synthesis of (-)-platensimycin.[6]

Logical Workflow of Structure Elucidation

The process of determining the complete structure of this compound followed a logical and systematic progression of experiments. This workflow is visualized in the following diagram.

Caption: Workflow for the structure elucidation of this compound.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound exerts its antibacterial effect by inhibiting the FabF enzyme, a key component of the type II fatty acid synthase (FASII) system in bacteria. This pathway is responsible for the biosynthesis of essential fatty acids that are vital for bacterial membrane formation and survival. The diagram below illustrates the role of FabF in the FASII pathway and its inhibition by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on this compound: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Total Synthesis of (−)-Platensimycin, a Novel Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Platensimycin: An In-depth Technical Guide to its Early-Stage Efficacy

For Researchers, Scientists, and Drug Development Professionals

Platensimycin, a natural product isolated from Streptomyces platensis, has emerged as a promising antibiotic candidate due to its novel mechanism of action and potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the early-stage research on this compound's efficacy, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Quantitative Efficacy Data

The antibacterial efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Organism | Strain | Assay Type | IC50 / MIC (µg/mL) | Reference |

| Enzyme Inhibition | ||||

| Staphylococcus aureus FabF | Single-enzyme catalytic assay | 0.048 (48 nM) | [1] | |

| Escherichia coli FabF | Single-enzyme catalytic assay | 0.160 (160 nM) | [1] | |

| Staphylococcus aureus FabH | Single-enzyme catalytic assay | 67 (67 µM) | [1] | |

| Antibacterial Activity | ||||

| Staphylococcus aureus (MRSA) | ATCC 33591 | Broth Microdilution | 0.2 - 0.4 | [2] |

| Enterococcus faecalis (VRE) | ATCC 51575 | Broth Microdilution | 0.4 - 0.8 | [2] |

| Streptococcus pneumoniae | Penicillin-Resistant | Broth Microdilution | < 1.0 | [3] |

| Mycobacterium tuberculosis | 12 | [2] |

*MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Table 2: In Vivo Efficacy of this compound in a Mouse Peritonitis Model

| Mouse Model | Pathogen | Treatment Regimen | Outcome | Reference |

| Peritonitis | Methicillin-resistant Staphylococcus aureus (MRSA) | 10 mg/kg, intraperitoneal injection at 1 and 5 hours post-infection | Increased survival rate compared to untreated controls | [4] |

| Systemic Infection | Staphylococcus aureus | Continuous intravenous infusion | Eradication of infection | [5] |

Mechanism of Action: Targeting Fatty Acid Synthesis

This compound exerts its antibacterial effect by selectively inhibiting the bacterial type II fatty acid synthesis (FASII) pathway, a process essential for building bacterial cell membranes.[3] Specifically, it targets β-ketoacyl-(acyl-carrier-protein) synthase I/II (FabF/B), crucial elongation enzymes in this pathway.[5] this compound binds to the active site of FabF/B, preventing the condensation reaction of malonyl-ACP with the growing acyl-ACP chain, thereby halting fatty acid elongation and ultimately inhibiting bacterial growth.[2] This targeted approach contributes to its lack of cross-resistance with many existing classes of antibiotics.[5]

References

- 1. A Review on this compound: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of this compound and platencin to fight antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage functionalization of this compound leading to multiple analogues with improved antibacterial activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a selective FabF inhibitor with potent antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Platensimycin: A Technical Guide to its Inhibition of Bacterial Fatty Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Platensimycin, a natural product isolated from Streptomyces platensis, represents a significant breakthrough in this area.[1][2][3] It exhibits potent, broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), by selectively inhibiting a crucial pathway: fatty acid biosynthesis.[1][4][5][6] This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Introduction: A Novel Antibiotic Target

For decades, the core antibiotic arsenal has targeted a limited set of bacterial processes, such as cell wall synthesis, protein synthesis, and DNA replication.[7] The emergence of resistance has highlighted the urgent need for new targets.[1][2] The bacterial fatty acid synthesis (FASII) pathway is an attractive target because it is essential for building cell membranes and differs significantly from the type I fatty acid synthase (FASI) system found in mammals.[1][8][9]

This compound was discovered by Merck Research Laboratories using an innovative target-based, whole-cell screening approach involving antisense RNA gene-silencing techniques.[4][10][11][12] This method allowed for the identification of compounds that might have been missed by conventional screening.[10][11] The molecule consists of two main parts: a 3-amino-2,4-dihydroxybenzoic acid polar group linked by an amide bond to a lipophilic tetracyclic ketolide core.[4][13] Its unique structure is matched by its unique mode of action, making it a valuable lead compound for antibiotic development.

Mechanism of Action: Halting Fatty Acid Elongation

This compound exerts its antibacterial effect by specifically inhibiting the β-ketoacyl-(acyl-carrier-protein) synthase I/II, commonly known as FabF/B.[4][5][10] These enzymes are critical for the elongation phase of fatty acid synthesis, which is essential for bacterial membrane production.[4][10]

The FASII pathway involves a cycle of condensation, reduction, and dehydration steps. This compound specifically targets the condensation step catalyzed by FabF. The mechanism involves:

-

Acyl-Enzyme Intermediate Formation : FabF operates via a "ping-pong" kinetic mechanism. First, an acyl-Acyl Carrier Protein (ACP) binds to the enzyme, and the acyl group is transferred to a cysteine residue in the active site, forming a covalent acyl-FabF intermediate.[14]

-

This compound Binding : this compound does not bind effectively to the free enzyme. Instead, it specifically and potently binds to the acyl-FabF intermediate.[5][6][8][14][15] This binding is enhanced significantly after the enzyme has been acylated.[8][15]

-

Inhibition of Malonyl-ACP Binding : By occupying the active site of the acyl-FabF intermediate, this compound physically blocks the binding of the second substrate, malonyl-ACP. This action halts the condensation reaction, preventing the fatty acid chain from being elongated.

While this compound is a potent inhibitor of the elongation condensing enzyme FabF, it is a very weak inhibitor of the initiation condensing enzyme, FabH.[1][9][12] This selectivity underscores its specific mode of action within the FASII pathway.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, including enzyme inhibition and whole-cell antibacterial susceptibility tests.

Enzyme Inhibitory Activity

This compound is a highly potent inhibitor of FabF, with nanomolar efficacy, while showing significantly weaker activity against FabH.

| Target Enzyme | Organism | IC50 Value | Reference |

| FabF | Staphylococcus aureus | 48 nM | [1][12] |

| FabF | Escherichia coli | 160 nM | [1][12] |

| FabF (PAGE Elongation Assay) | Staphylococcus aureus | 0.13 µg/mL (0.29 µM) | [16][17] |

| FabH | Staphylococcus aureus | 67 µM | [1][12] |

| FabH (PAGE Elongation Assay) | Staphylococcus aureus | 109 µg/mL (247 µM) | [16][17] |

Table 1: In vitro inhibitory concentrations (IC50) of this compound against key FASII condensing enzymes.

Antibacterial Spectrum

This compound demonstrates potent activity against a wide range of Gram-positive bacteria, including strains resistant to currently used antibiotics. It shows no cross-resistance with other antibiotic classes.[4][6][15]

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Methicillin-Resistant | < 1.0 | [1] |

| Enterococcus faecalis (VRE) | Vancomycin-Resistant | < 1.0 | [1] |

| Streptococcus pneumoniae | Penicillin-Resistant | 4 | [16][17] |

| Staphylococcus aureus (Smith) | - | 0.5 - 2 | [16] |

| Enterococcus faecium (VRE) | Vancomycin-Resistant | < 0.06 | [17] |

| Escherichia coli (tolC mutant) | Efflux-Negative | 2 | [17] |

| Candida albicans | - | > 64 | [16] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various microbial strains.

Experimental Protocols

The characterization of this compound's activity relies on several key experimental methodologies.

Discovery: Antisense Differential Sensitivity Assay

This whole-cell screening strategy was central to the discovery of this compound.[4][8][12]

-

Principle : A strain of S. aureus is engineered to express antisense mRNA against a target gene (e.g., fabF). This reduces the amount of the target protein, making the cell hypersensitive to inhibitors of that specific protein.

-

Methodology :

-

Two agar plates are prepared: one with wild-type S. aureus and another with the fabF antisense-expressing strain.

-

Natural product extracts are spotted onto both plates.

-

Plates are incubated to allow for bacterial growth and diffusion of the extracts.

-

Extracts that produce a significantly larger zone of inhibition on the antisense plate compared to the wild-type plate are identified as potential inhibitors of the target protein (FabF).

-

Positive hits are then subjected to bioassay-guided fractionation to isolate the active compound.[12]

-

Whole-Cell Fatty Acid Synthesis (FAS) Inhibition Assay

This assay confirms that an inhibitor's antibacterial activity is due to the disruption of lipid biosynthesis in living cells.[15]

-

Principle : The incorporation of a radiolabeled precursor into cellular lipids is measured in the presence of the test compound. A specific reduction in lipid labeling relative to other macromolecular synthesis (DNA, RNA, protein, cell wall) indicates inhibition of the FAS pathway.

-

Methodology :

-

Bacterial cultures (S. aureus) are grown to early-log phase.

-

The culture is divided into aliquots, and serial dilutions of this compound are added.

-

A panel of radiolabeled precursors is added to respective aliquots: 2-[³H]-Glycerol (for phospholipids), [³H]-Thymidine (DNA), [³H]-Uridine (RNA), [³H]-Leucine (protein), and [³H]-Alanine (cell wall).[7]

-

Cells are incubated for a set period to allow for precursor incorporation.

-

The reactions are stopped by adding trichloroacetic acid (TCA) to precipitate macromolecules.

-

The precipitate is collected on a filter, washed, and the radioactivity is measured using a scintillation counter.

-

The IC50 is determined as the this compound concentration that inhibits 50% of the radiolabel incorporation into phospholipids. For this compound, this value was 0.1 µg/mL.[15]

-

FabF/FabH PAGE Elongation Assay

This biochemical assay directly measures the inhibition of the condensing enzymes using crude cytosolic proteins.[9][16][17]

-

Principle : The assay reconstitutes the fatty acid elongation process in vitro. The addition of malonyl-ACP to an acyl-ACP primer results in the formation of longer-chain β-ketoacyl-ACPs, which can be separated by conformationally sensitive urea-PAGE and visualized.

-

Methodology :

-

Prepare crude cytosolic extracts from S. aureus.

-

The reaction mixture contains the cytosolic extract, an acyl-ACP primer (e.g., hexanoyl-ACP), [¹⁴C]-malonyl-ACP, and NADPH.

-

Serial dilutions of this compound are added to the reaction mixtures.

-

Reactions are initiated and incubated at 37°C.

-

The reactions are quenched, and the protein products are separated on a urea-polyacrylamide gel (urea-PAGE).

-

The gel is dried, and the radiolabeled β-ketoacyl-ACP products are visualized by autoradiography.

-

The intensity of the product bands is quantified to determine the IC50 value, which is the concentration of this compound that reduces product formation by 50%.

-

Antibacterial Susceptibility (MIC) Testing

The minimum inhibitory concentration (MIC) is determined using the standard broth microdilution method.

-

Principle : The lowest concentration of an antibiotic that prevents visible growth of a bacterium is determined.

-

Methodology :

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Todd-Hewitt broth).[16]

-

Each well is inoculated with a standardized bacterial suspension (e.g., 10⁵ CFU).[16]

-

The plate is incubated at 37°C overnight.

-

The MIC is read as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

-

Visualizing the Molecular Interaction

This compound's inhibitory mechanism is a classic example of non-covalent, competitive inhibition that is dependent on a specific enzyme state.

Conclusion and Future Perspectives

This compound is a potent and selective inhibitor of the bacterial fatty acid synthesis elongation condensing enzyme FabF. Its novel mechanism of action, lack of cross-resistance to existing antibiotic classes, and efficacy against clinically important resistant pathogens make it an exceptionally promising lead compound.[4][6][18] While it demonstrates excellent in vivo efficacy, initial studies noted that continuous administration was required, suggesting a non-ideal pharmacokinetic profile, potentially due to rapid renal clearance.[4][19]

Future research for drug development professionals will likely focus on synthetic modifications of the this compound scaffold to improve its pharmacokinetic properties while retaining its potent antibacterial activity.[13][19][20] For researchers and scientists, this compound remains an invaluable chemical probe for studying the intricacies of the FASII pathway and the mechanisms of bacterial resistance.[14][21] The discovery and characterization of this compound serve as a powerful testament to the success of innovative, target-directed screening strategies in the ongoing fight against antibiotic resistance.

References

- 1. A Review on this compound: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of this compound and platencin to fight antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound is a selective FabF inhibitor with potent antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3dchem.com [3dchem.com]

- 7. This compound - A Selective Fab F Inhibitor | PPT [slideshare.net]

- 8. This compound and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of this compound and Platencin: Inhibitors of β-Ketoacyl-acyl Carrier Protein (ACP) Synthase III (FabH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: a promising antimicrobial targeting fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, Synthesis and Biological Evaluation of this compound Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. In vivo instability of this compound and platencin: Synthesis and biological evaluation of urea- and carbamate-platensimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Mechanisms of self-resistance in the this compound and platencin producing Streptomyces platensis MA7327 and MA7339 strains - PMC [pmc.ncbi.nlm.nih.gov]

preliminary in vivo studies of platensimycin

An In-Depth Technical Guide to Preliminary In Vivo Studies of Platensimycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vivo studies conducted on this compound, a novel antibiotic with a unique mechanism of action. This compound, a natural product isolated from Streptomyces platensis, has demonstrated potent activity against a range of Gram-positive bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2] Its primary mechanism of action is the selective inhibition of β-ketoacyl-(acyl-carrier-protein) synthase I/II (FabF/B), a critical enzyme in the bacterial fatty acid synthesis (FASII) pathway.[2][3] This guide synthesizes key findings on its efficacy, pharmacokinetics, and metabolic fate, presenting detailed experimental protocols and data to inform future research and development efforts.

Despite its promising antibacterial profile, the clinical advancement of this compound has been hindered by unfavorable pharmacokinetic properties, primarily rapid clearance.[4][5][6] This document details these challenges and summarizes the evaluation of various analogues designed to improve in vivo stability and efficacy.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies, focusing on pharmacokinetics and antibacterial efficacy.

Table 1: Pharmacokinetic Properties of this compound (PTM) and Platencin (PTN) in Mice

| Compound | Dose & Route | Key Findings | Reference |

| This compound (PTM) | 3 mg/kg IV | Exhibited poor pharmacokinetics with high clearance. Plasma concentration dropped from 20 µM to 10 nM within 2 hours. | [1] |

| 10 mg/kg Oral | Low oral bioavailability. | [1] | |

| Platencin (PTN) | 3 mg/kg IV | Exhibited poor pharmacokinetics with high clearance. | [1] |

| 10 mg/kg Oral | Low oral bioavailability. | [1] |

Data sourced from studies in male C57Bl/6 mice.[1]

Table 2: In Vivo Efficacy of this compound in a Murine S. aureus Kidney Infection Model

| Treatment (Continuous Infusion) | Outcome in Infected Kidneys | Reference |

| 50 µg/h | Small decrease in viable S. aureus cells. | [7] |

| 100 µg/h | 10⁴-fold (4-log) reduction in viable S. aureus. 20% of kidneys sterilized. | [7] |

| 150 µg/h | 10⁵-fold (5-log) reduction in viable S. aureus. 40% of kidneys sterilized. | [7] |

Table 3: In Vivo Efficacy of this compound Analogues in a Murine Peritonitis Model (MRSA)

| Compound | Dose (mg/kg, IP) | Survival Rate (after 7 days) | Key Observations | Reference |

| Saline Control | N/A | 0% | - | [4][8] |

| This compound (PTM) | 10 | 0% | Mice did not survive beyond 24 hours. | [4][8] |

| Vancomycin | 10 - 50 | 100% | Positive control. | [4][8] |

| 6t (6-pyrenyl PTM) | 10 | 80% | Significantly improved survival over PTM. | [4] |

| 50 | 0% (within 48h) | Potential toxicity observed at higher dosage. | [4] | |

| A4 | 10 | 60% | Better efficacy than PTM. | [8] |

| 4 | 10 | 40% | Slight improvement over PTM. | [8] |

| B8 | 10 | 40% | Slight improvement over PTM. | [8] |

| PTM-2t | N/A | Improved Efficacy | Showed improved efficacy over PTM. | [5] |

Table 4: In Vivo Efficacy of this compound Analogues in a Murine Skin Infection Model (MRSA)

| Treatment (Topical Ointment) | Bacterial Load Reduction (CFU/g of skin) | Comparison | Reference |

| Untreated Control | (7.9 ± 0.9) × 10⁸ CFU/g | Baseline infection level. | [3][8] |

| Mupirocin (2 mg) | Reduced to (6.5 ± 2.4) × 10⁵ CFU/g | Clinical standard, positive control. | [3] |

| A28 (2 mg) | Reduced to (2.7 ± 1.8) × 10⁶ CFU/g | Comparable efficacy to mupirocin. | [3] |

| A4 (2 mg) | Reduced to (1.0 ± 0.3) × 10⁶ CFU/g | ~790-fold reduction compared to control. | [8] |

| PTM (4 mg) | Reduced viable S. aureus significantly. | Highly effective in reducing bacterial count. | [5] |

| PTM-2t (4 mg) | Reduced viable S. aureus significantly. | Highly effective in reducing bacterial count. | [5] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from multiple cited studies to provide a comprehensive guide.

Protocol 1: Murine Peritonitis Model for Systemic Infection

This protocol is used to evaluate the systemic efficacy of this compound and its analogues against a lethal MRSA infection.

-

Animal Model: 6 to 8-week-old female C57BL/6j mice (18–21 g) are used.[4]

-

Bacterial Strain: A clinically isolated MRSA strain is grown overnight to prepare the inoculum.

-

Infection Induction:

-

Treatment Regimen:

-

Test compounds (e.g., PTM, analogues, vancomycin) are formulated in a suitable vehicle (e.g., 2.5% DMSO, 30% propanediol, 30% PEG400, and 37.5% saline).[4]

-

One hour and five hours post-infection, mice are treated with the compound via IP injection (typically 0.2 mL volume).[4][5] Doses ranging from 10 mg/kg to 50 mg/kg are common.[4]

-

-

Endpoint Analysis:

-

Survival: Mice are monitored twice daily for 7 days, and survival rates and body weights are recorded.[4]

-

Bacterial Load: For mechanistic studies, a subset of mice is euthanized at a specific time point (e.g., 12 hours post-infection).[4] Blood and kidneys are collected aseptically. Kidneys are homogenized in saline.[4]

-

Blood samples and kidney homogenates are serially diluted, plated on agar plates, and incubated overnight at 37°C to determine the bacterial CFU count.[4]

-

Protocol 2: Murine Skin Infection Model

This model assesses the efficacy of topical formulations of this compound and its derivatives.

-

Infection Induction:

-

A specific area of the skin is prepared (e.g., shaved and minor abrasions made).

-

An inoculum of MRSA is applied to the prepared skin area to establish a localized infection.

-

-

Treatment Regimen:

-

Endpoint Analysis:

-

After the treatment period, mice are euthanized.

-

The infected skin tissue is excised, weighed, and homogenized.

-

The homogenate is serially diluted and plated to determine the bacterial load (CFU per gram of tissue), providing a quantitative measure of treatment efficacy.[3]

-

Protocol 3: Single-Dose Pharmacokinetic (PK) Evaluation

This protocol outlines the procedure for determining the basic pharmacokinetic parameters of this compound.

-

Animal Model: 8 to 10-week-old male C57Bl/6 mice are used.[1]

-

Compound Formulation: The test compound is formulated in a vehicle suitable for injection, such as 10% DMSO, 10% Tween80, and 80% water.[1]

-

Administration:

-

Sample Collection:

-

Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 6h, 8h) post-administration.[1]

-

Plasma is separated by centrifugation.

-

-

Sample Analysis:

-

Plasma proteins are precipitated using acetonitrile.[1]

-

The concentration of the compound in the plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]

-

PK parameters such as clearance, half-life, and bioavailability are calculated from the resulting concentration-time curve.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action, experimental design, and metabolic challenges associated with this compound.

References

- 1. In vivo instability of this compound and platencin: Synthesis and biological evaluation of urea- and carbamate-platensimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Late-stage functionalization of this compound leading to multiple analogues with improved antibacterial activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semisynthesis of this compound Derivatives with Antibiotic Activities in Mice via Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of this compound and this compound-Inspired Thioether Analogues against Methicillin-Resistant Staphylococcus aureus in Topical and Systemic Infection Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Semisynthesis and Biological Evaluation of Platencin Thioether Derivatives: Dual FabF and FabH Inhibitors against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Enantioselective Synthesis of the Platensimycin Core: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of the core structure of platensimycin, a potent antibiotic with a novel mechanism of action. The information presented is compiled from seminal works by leading research groups in the field of organic synthesis.

Introduction

This compound, isolated from Streptomyces platensis, has garnered significant attention due to its unique tetracyclic core and its inhibition of bacterial fatty acid synthase (FabF). Its complex architecture has made it a challenging target for total synthesis, leading to the development of several innovative and elegant enantioselective strategies. This document outlines three prominent and successful approaches for the asymmetric construction of the this compound core, pioneered by the research groups of K.C. Nicolaou, Hisashi Yamamoto, and Arun K. Ghosh. Each approach utilizes a distinct key strategy to establish the critical stereocenters of the molecule.

Key Enantioselective Strategies and Comparative Data

The three primary strategies discussed herein are:

-

Nicolaou's Rhodium-Catalyzed Asymmetric Cycloisomerization: This approach features a rhodium-catalyzed [4+2] cycloisomerization of an enyne to construct a key spirocyclic intermediate with high enantioselectivity.

-

Yamamoto's Intramolecular Robinson Annulation: This strategy employs an organocatalyzed intramolecular Michael addition followed by an aldol condensation to forge the tetracyclic core.

-

Ghosh's Intramolecular Diels-Alder Reaction: This synthesis utilizes a thermal intramolecular Diels-Alder reaction of a triene derived from a chiral pool starting material to set the stereochemistry of the core structure.

The following tables summarize the key quantitative data for each of these synthetic routes, allowing for a direct comparison of their efficiency at critical steps.

Table 1: Key Reaction Data for Nicolaou's Rhodium-Catalyzed Asymmetric Cycloisomerization

| Step No. | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) |

| 1 | Rh-catalyzed Asymmetric Cycloisomerization | Dieneyne | Spirocyclic Aldehyde | 86 | >99% |

| 2 | Cyanohydrin Formation and Protection | Spirocyclic Aldehyde | Protected Cyanohydrin | 99 (2 steps) | - |

| 3 | Anionic Cyclization | Protected Cyanohydrin | Tricyclic Intermediate | 86 | - |

| 4 | SmI₂-mediated Radical Cyclization | Tricyclic Intermediate | Tetracyclic Alcohol | 46 | - |

| 5 | Acid-catalyzed Etherification | Tetracyclic Alcohol | This compound Core | 87 | - |

Table 2: Key Reaction Data for Yamamoto's Intramolecular Robinson Annulation

| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Asymmetric Diels-Alder | Methyl cyclopentadiene & Methyl acrylate | Bicyclic ester | 92 | >99:1 |

| 2 | Oxidative Decarboxylation | Bicyclic ester | Bicyclic ketone | 75 | - |

| 3 | Baeyer-Villiger Oxidation | Bicyclic ketone | Bicyclic lactone | 68 | - |

| 4 | Reductive Cyanation (one pot) | Bicyclic lactone | Bicyclic cyanide | 85-95 | 1:1 |

| 5 | Intramolecular Robinson Annulation | Bicyclic enone-aldehyde | This compound Core | - | 5:1 |

Table 3: Key Reaction Data for Ghosh's Intramolecular Diels-Alder Reaction

| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Petasis Olefination | Bicyclic lactone | Enol ether | - | - |

| 2 | Hydroboration-Oxidation | Enol ether | Primary alcohol | 81 | 2:1 |

| 3 | Intramolecular Diels-Alder | Triene | Tetracyclic Core | - | - |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies.

Caption: Nicolaou's enantioselective synthesis workflow.

Caption: Yamamoto's enantioselective synthesis workflow.

Caption: Ghosh's enantioselective synthesis workflow.

Detailed Experimental Protocols

I. Nicolaou's Rhodium-Catalyzed Asymmetric Cycloisomerization

Step 1: Rh-catalyzed Asymmetric Cycloisomerization of Dieneyne to Spirocyclic Aldehyde [1]

-

Reagents and Conditions: To a solution of the dieneyne precursor in 1,2-dichloroethane (DCE) is added [Rh((S)-BINAP)]SbF₆ (5 mol%). The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the spirocyclic aldehyde.

-

Quantitative Data: Yield: 86%, Enantiomeric excess (ee): >99%.[1]

Step 3: Anionic Cyclization of Protected Cyanohydrin [1]

-

Reagents and Conditions: A solution of the protected cyanohydrin in tetrahydrofuran (THF) is cooled to 0 °C. Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene, 1.5 equiv) is added dropwise. The reaction is stirred at 0 °C for 10 minutes.

-

Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

-

Quantitative Data: Yield: 86%.[1]

II. Yamamoto's Intramolecular Robinson Annulation

Step 1: Asymmetric Diels-Alder Reaction [2]

-

Reagents and Conditions: A solution of methyl acrylate and methyl cyclopentadiene in a suitable solvent is treated with a Brønsted acid-assisted chiral Lewis acid (BLA) catalyst (2 mol%) at low temperature.

-

Work-up and Purification: The reaction is quenched and purified by standard methods to yield the bicyclic ester.

-

Quantitative Data: Yield: 92%, Diastereomeric ratio (dr): >99:1.[2]

Step 5: Intramolecular Robinson Annulation [2]

-

Reagents and Conditions: The bicyclic enone-aldehyde precursor is dissolved in a suitable solvent and treated with L-proline. After the initial Michael addition, the reaction mixture is treated with sodium hydroxide to effect the aldol condensation and dehydration.[2][3]

-

Work-up and Purification: The reaction mixture is neutralized and extracted. The organic layer is dried and concentrated, and the product is purified by column chromatography.

III. Ghosh's Intramolecular Diels-Alder Reaction

Step 3: Hydroboration-Oxidation of Enol Ether [4]

-

Reagents and Conditions: To a solution of the enol ether in THF is added 9-borabicyclo[3.3.1]nonane (9-BBN). The mixture is stirred at room temperature. Subsequently, the solution is treated with aqueous sodium hydroxide and hydrogen peroxide.

-

Work-up and Purification: The reaction is quenched and the product is extracted, dried, and purified by column chromatography.

-

Quantitative Data: Yield: 81% (as a 2:1 mixture of diastereomers).

Step 5: Intramolecular Diels-Alder Reaction [4][5]

-

Reagents and Conditions: A solution of the triene precursor in a high-boiling solvent (e.g., toluene or xylene) is heated to a high temperature (typically >180 °C) in a sealed tube.

-

Work-up and Purification: After cooling, the solvent is removed in vacuo, and the residue is purified by flash chromatography to afford the tetracyclic core.

Conclusion

The enantioselective synthesis of the this compound core has been successfully achieved through multiple, distinct strategies. The Nicolaou group's rhodium-catalyzed cycloisomerization provides excellent enantiocontrol in the initial key step. Yamamoto's approach, featuring a diastereoselective Robinson annulation, offers an elegant organocatalytic route. The Ghosh synthesis demonstrates the utility of the intramolecular Diels-Alder reaction from a chiral pool starting material. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific stereochemical outcomes required for analog synthesis in drug discovery programs. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field.

References

- 1. Total Synthesis of this compound and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Route to this compound: An Intramolecular Robinson Annulation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of this compound by Yamamoto [organic-chemistry.org]

- 4. Total synthesis of (-)-platensimycin, a novel antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of (-)-platensimycin oxatetracyclic core by using an intramolecular Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating the Challenges of Platensimycin Purification: A Technical Support Guide

For researchers, scientists, and drug development professionals, the purification of platensimycin, a potent antibiotic with a novel mechanism of action, can present a number of challenges. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues that may be encountered during the experimental process, ensuring a smoother and more efficient workflow.

The unique chemical structure of this compound, a secondary metabolite from Streptomyces platensis, underpins its valuable therapeutic potential but also contributes to complexities in its isolation and purification.[1] Common issues such as low yield, poor purity, and compound degradation can arise. This guide offers detailed methodologies and troubleshooting strategies to mitigate these problems.

Frequently Asked Questions (FAQs)

Q1: What are the initial extraction options for this compound from the fermentation broth?

A1: The initial extraction of this compound typically involves separating the compound from the fermentation supernatant. One established method utilizes highly porous XAD-16 resin to adsorb this compound from the broth.[2]

Q2: What are the common steps in a this compound purification protocol?

A2: A common multi-step protocol involves initial extraction from the fermentation broth, followed by one or more chromatographic steps. Historically, a two-step process involving Sephadex LH-20 liquid chromatography and reversed-phase HPLC has been used.[1] A modified approach eliminates the Sephadex LH-20 step.[1] For larger scale production, a protocol involving XAD-16 resin adsorption, elution, and subsequent polyamide chromatography has been detailed.[2]

Q3: What are the known stability issues with this compound?

A3: this compound is known to have unfavorable pharmacokinetic properties and is susceptible to in vivo instability.[3][4] The primary liabilities include amide hydrolysis, glucuronidation, and oxidation.[3][4] These instabilities can also be a concern during purification, especially if harsh pH conditions or prolonged exposure to certain solvents are involved.

Q4: What is the solubility profile of this compound?

A4: this compound has poor water solubility. It is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO.[5] This is a critical factor to consider when choosing solvents for extraction and chromatography.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process and provides actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete extraction from fermentation broth: The initial adsorption to the resin may be inefficient. | - Optimize the contact time and amount of XAD-16 resin used. - Ensure the pH of the fermentation supernatant is suitable for this compound binding to the resin. |

| Loss during solvent partitioning: this compound may not fully partition into the desired solvent phase. | - Adjust the pH of the aqueous layer before extraction with an organic solvent like CH2Cl2 to maximize partitioning.[2] - Perform multiple extractions with smaller volumes of the organic solvent. | |

| Degradation during purification: The amide bond in this compound is susceptible to hydrolysis.[3][4] | - Avoid extreme pH conditions during all purification steps. - Work at lower temperatures to minimize degradation. - Minimize the duration of the purification process. | |

| Low Purity | Co-elution of impurities: Other metabolites from Streptomyces platensis with similar properties may co-elute with this compound. | - Optimize the gradient in reversed-phase HPLC to improve separation. - Consider using a different stationary phase or a multi-step HPLC purification with different column chemistries. - Polyamide chromatography can be an effective step to remove certain impurities.[2] |

| Presence of related compounds: this compound exists alongside congeners like platencin.[6] | - High-resolution chromatography techniques are essential to separate these closely related structures. - Analytical methods such as HPLC and mass spectrometry should be used to confirm the identity and purity of the final product. | |

| Poor Peak Shape in HPLC | Compound insolubility: this compound has poor water solubility.[5] | - Ensure the mobile phase has a sufficient percentage of organic solvent to maintain solubility. - Dissolve the sample in a strong organic solvent (e.g., DMSO, methanol) before injection, but use a small injection volume to avoid solvent effects. |

| Interaction with the stationary phase: The compound may exhibit secondary interactions with the HPLC column. | - Add a small amount of an ion-pairing agent or an acid (e.g., formic acid, trifluoroacetic acid) to the mobile phase to improve peak shape. |

Experimental Protocols

Protocol 1: Large-Scale Purification from Fermentation Broth[2]

-

Adsorption: Pass approximately 60 L of fermentation supernatant through a column packed with highly porous XAD-16 resin to adsorb this compound.

-

Elution: Elute the resin with 80% ethanol (pH 10).

-

Solvent Extraction (Impurity Removal): Basify the eluate with NaOH and extract with CH2Cl2 to remove hydrophobic impurities.

-

Solvent Extraction (Product): Acidify the resulting aqueous layer with HCl and extract again with CH2Cl2 to obtain crude this compound.

-

Polyamide Chromatography: Further purify the crude extract using polyamide chromatography.

-

Precipitation: Elute the polyamide column with 80% ethanol and acidify the elute with HCl to precipitate the purified this compound.

-

Lyophilization: Lyophilize the precipitate to obtain the final product.

Protocol 2: General Laboratory-Scale Purification (Adapted from[1])

-

Initial Extraction: Extract the this compound from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to be acidic.

-

Solvent Evaporation: Evaporate the organic solvent to obtain a crude extract.

-

Reversed-Phase HPLC: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and purify using reversed-phase HPLC.

-

Column: C18 column

-

Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid to improve peak shape) is typically used.

-

Detection: UV detection at a wavelength appropriate for this compound.

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak and confirm purity using analytical HPLC and mass spectrometry.

Visualizing the Workflow

To aid in understanding the purification process, the following diagrams illustrate the key steps and decision points.

References

- 1. A Review on this compound: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Titer improvement and pilot-scale production of this compound from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo instability of this compound and platencin: Synthesis and biological evaluation of urea- and carbamate-platensimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo instability of this compound and platencin: Synthesis and biological evaluation of urea- and carbamate-platensimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]